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Compound of Interest

Compound Name: (R)-PF-06256142

Cat. No.: B609962

(R)-PF-06256142, also known as PF-6142, is a novel, potent, and selective non-catecholamine
agonist of the dopamine D1 receptor. This technical guide provides a comprehensive overview
of its discovery, mechanism of action, and preclinical development. The information is intended
for researchers, scientists, and drug development professionals interested in the advancement
of novel dopaminergic therapies for neurological and psychiatric disorders.

Introduction and Rationale

The selective activation of the dopamine D1 receptor has long been a promising therapeutic
strategy for cognitive impairments associated with conditions such as schizophrenia and
Parkinson's disease.[1] However, the development of clinically viable D1 agonists has been
hampered by the poor pharmacokinetic properties and rapid desensitization associated with
traditional catecholamine-based compounds.[2] The discovery of (R)-PF-06256142 represents
a significant advancement in this field, offering a non-catecholamine scaffold with favorable
drug-like properties, including oral bioavailability and central nervous system penetration.[2][3]
This compound emerged from a focused effort to identify potent and selective D1 agonists with
a reduced propensity for receptor desensitization, thereby offering the potential for sustained
therapeutic effects.[2]

Discovery History: From High-Throughput
Screening to Lead Optimization
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The journey to (R)-PF-06256142 began with a high-throughput screening campaign that
identified the initial non-catecholamine hit, PF-4211.[2][4] This compound, while modest in its
activity, provided a novel chemical scaffold for further optimization. The subsequent hit-to-lead
program focused on improving potency, selectivity, and pharmacokinetic properties.[2]

A key structural feature of this chemical series is a locked biaryl ring system, which results in
atropisomerism.[2][4] Through systematic medicinal chemistry efforts, researchers explored the
structure-activity relationships within this series, culminating in the identification of (R)-PF-
06256142 (atropisomer 31 in the discovery campaign) as a highly potent and selective D1
receptor agonist with a superior profile compared to its predecessors.[2]

Mechanism of Action

(R)-PF-06256142 is a selective orthosteric agonist of the dopamine D1 and D5 receptors.[1][2]
Upon binding to the D1 receptor, a G-protein coupled receptor (GPCR), it initiates a canonical
signaling cascade. The receptor couples to the Gas/olf G-protein, leading to the activation of
adenylyl cyclase.[1] This enzyme then catalyzes the conversion of ATP to cyclic AMP (CAMP).
[1] The subsequent increase in intracellular cCAMP levels activates Protein Kinase A (PKA),
which in turn phosphorylates downstream targets, leading to the modulation of neuronal
excitability and gene expression.[1] A key characteristic of (R)-PF-06256142 is its potential for
functionally biased signaling, with studies suggesting it has reduced [3-arrestin recruitment
compared to traditional catecholamine agonists, which may contribute to its lower propensity
for receptor desensitization.[3]
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In Vitro Pharmacology
The in vitro pharmacological profile of (R)-PF-06256142 demonstrates its high potency and

selectivity for the dopamine D1 receptor.
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Parameter Value Species/Cell Line Reference

D1 Receptor Binding

12 nM - 2
Ki 12
D1 Receptor EC50 33 nM - [2]
D5 Receptor Binding
) 4.8 nM - [2]
Ki
D2 Receptor Binding
>10,000 nM - [2]

Ki

In Vivo Pharmacokinetics

Pharmacokinetic studies in rats have shown that (R)-PF-06256142 possesses favorable
properties for in vivo use, including good oral bioavailability.

Parameter Value Species Dose Route Reference
Oral
) o 85% Rat 5 mg/kg PO [2]
Bioavailability
Terminal Half-
Rat 5 mg/kg \Y [2]

life (tv2)

In Vivo Efficacy

(R)-PF-06256142 has demonstrated significant efficacy in various preclinical models,
highlighting its potential to modulate locomotor activity and enhance cognitive function.
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Experiment . Key
Species Dose Range Route T Reference
al Model Findings
Dose-
dependent
increase in
locomotor
activity,
Locomotor 0.32-10 S
o Mouse SC significant at [1]
Activity mg/kg
10 mg/kg.
Effect
blocked by
D1 antagonist
SCH-23390.
Dose-
) dependently
Ketamine-
reversed
Induced )
o 0.01-0.56 ketamine-
Deficit in Rat ) [1]
) mg/kg induced
Radial Arm )
working
Maze
memory
deficits.
Ketamine-
Induced Reversed
Deficit in ketamine-
) Non-human 0.0015-0.15 )
Spatial ] induced [1]
Primate mg/kg B
Delayed cognitive
Recognition deficits.
Task
Quantitative Rat 1.0-5.6 SC Increased [1]
Electroencep mg/kg wakefulness
halography and
(QEEG) desynchroniz
ed EEG,
indicative of
enhanced
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cortical

arousal.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Locomotor Activity Assay

Objective: To assess the effect of (R)-PF-06256142 on spontaneous locomotor activity in mice.
Methodology:
e Animals: Male CD-1 or C57BL/6J mice are used.[1]

o Apparatus: Standard locomotor activity chambers equipped with infrared photobeams to
detect movement.

e Procedure:

[e]

Mice are habituated to the activity chambers for at least 60 minutes before dosing.

[e]

(R)-PF-06256142 or vehicle is administered subcutaneously (SC).

(¢]

For antagonist studies, the D1 antagonist SCH-23390 is administered 30 minutes prior to
(R)-PF-06256142.[1]

o

Locomotor activity (e.g., horizontal beam breaks) is recorded for a period of 120 minutes
post-dose.[1]

o Data Analysis: Total beam breaks or distance traveled are analyzed using ANOVA, followed
by post-hoc tests for multiple comparisons.

Radial Arm Maze Task

Objective: To evaluate the effect of (R)-PF-06256142 on working memory in a rat model of
cognitive deficit induced by ketamine.
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Methodology:
e Animals: Male Sprague-Dawley rats are used.

o Apparatus: An eight-arm radial maze with automated guillotine doors and food rewards (e.g.,
sucrose pellets) at the end of each arm.

e Procedure:

o Habituation and Training: Rats are first habituated to the maze and trained to find rewards
in all eight arms.

o Testing:

A working memory deficit is induced by the administration of the NMDA receptor
antagonist ketamine.

» (R)-PF-06256142 or vehicle is administered prior to ketamine.

» Each trial begins with four randomly selected arms being baited. The rat is placed in the
center of the maze and allowed to explore until all four rewards are consumed or a set
time has elapsed.

» An error is defined as re-entry into an already visited arm (a working memory error) or
entry into an unbaited arm.

o Data Analysis: The number of errors is recorded and analyzed using non-parametric tests
such as the Kruskal-Wallis test, followed by Dunn's multiple comparisons test.[1]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b609962?utm_src=pdf-body
https://www.pfizerclinicaltrials.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Setup and Habituation

Habituation to
Radial Arm Maze

Training to find
rewards in all arms

Testing Phase
1

Administer (R)-PF-06256142
or Vehicle

Administer Ketamine to
induce cognitive deficit

Place rat in maze with
4 of 8 arms baited

Record entries into arms
and identify errors

Data Ajnalysis

Quantify number of
working memory errors

Statistical Analysis
(e.g., Kruskal-Wallis test)

Click to download full resolution via product page

Radial Arm Maze Experimental Workflow
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Clinical Development Status

While preclinical data for (R)-PF-06256142 are robust, publicly available information on its
clinical development is limited. However, other non-catecholamine D1/D5 agonists from the
same chemical series, such as PF-06649751 and PF-06669571, have progressed to Phase |
and Phase Il clinical trials for Parkinson's disease.[5][6] These studies have demonstrated that
this class of compounds is generally safe and well-tolerated in humans, and have shown
promising signals of efficacy in improving motor symptoms.[5][6] The findings from these
related compounds support the continued investigation of (R)-PF-06256142 and other selective
D1 agonists for neurological and psychiatric disorders.

Conclusion

(R)-PF-06256142 is a promising novel dopamine D1 receptor agonist that has overcome many
of the limitations of earlier catecholamine-based compounds. Its discovery and preclinical
development have demonstrated a favorable profile, including high potency, selectivity, oral
bioavailability, and efficacy in models of cognitive function. The progression of related
compounds into clinical trials underscores the therapeutic potential of this class of non-
catecholamine D1 agonists. Further investigation is warranted to fully elucidate the clinical
utility of (R)-PF-06256142 in treating cognitive deficits in schizophrenia, Parkinson's disease,
and other CNS disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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e 5. Phase 1 Parkinson's Disease Studies Show the Dopamine D1/D5 Agonist PF-06649751 is
Safe and Well Tolerated - PubMed [pubmed.ncbi.nim.nih.gov]

o 6. PF-06649751 efficacy and safety in early Parkinson's disease: a randomized, placebo-
controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [The Discovery and Development of (R)-PF-06256142: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609962#r-pf-06256142-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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